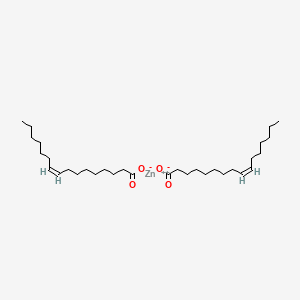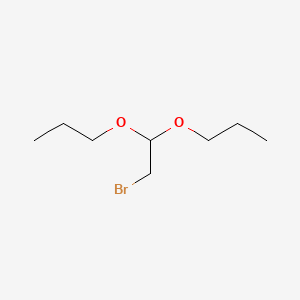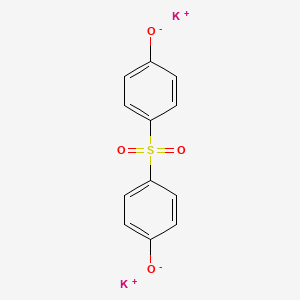
Pentachlorodisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachlorodisilane, with the chemical formula Cl5HSi2, is a colorless liquid compound known for its high reactivity and stability. It is widely used in various chemical processes and synthesis reactions, particularly in the production of silicon-based materials and organosilicon compounds . This compound is also referred to as disilicon pentachloride and is notable for its role as a precursor in semiconductor manufacturing and the development of specialty chemicals and polymers .
Preparation Methods
Pentachlorodisilane can be synthesized through the partial reduction of hexachlorodisilane using a metal hydride compound . The reaction involves the following steps:
Reduction of Hexachlorodisilane: Hexachlorodisilane (Si2Cl6) is partially reduced with a metal hydride, such as lithium aluminum hydride (LiAlH4), to produce this compound.
Purification: The reaction product is then purified to obtain a high-purity this compound.
Chemical Reactions Analysis
Pentachlorodisilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Further reduction can lead to the formation of lower chlorinated silanes.
Common reagents used in these reactions include metal hydrides for reduction and various nucleophiles for substitution reactions. The major products formed from these reactions are silicon-based materials and organosilicon compounds .
Scientific Research Applications
Pentachlorodisilane has a wide range of scientific research applications, including:
Microelectronics: It is used as a precursor in the chemical vapor deposition (CVD) process to produce thin films for microelectronic components.
Semiconductor Manufacturing: This compound is utilized in the production of silicon nitride (SiNx) thin films through plasma-enhanced atomic layer deposition (PEALD).
Materials Science: It plays a crucial role in the development of silicon-based materials and polymers, contributing to advancements in materials science and technology.
Mechanism of Action
The mechanism of action of pentachlorodisilane involves its ability to incorporate silicon into various molecular structures. During chemical vapor deposition, this compound decomposes upon heating or exposure to plasma, resulting in the deposition of silicon-containing layers on substrates . This process is essential for creating high-quality microelectronic components with precise and uniform coatings .
Comparison with Similar Compounds
Pentachlorodisilane can be compared with other similar compounds, such as:
Hexachlorodisilane (Si2Cl6): Both compounds are used as precursors in the production of silicon-based materials, but this compound offers lower process temperatures, making it more suitable for highly integrated chips.
Tetrachlorosilane (SiCl4): While tetrachlorosilane is also used in silicon-based material production, this compound provides better control over the deposition process and results in higher purity products.
This compound stands out due to its high reactivity, stability, and ability to facilitate the incorporation of silicon into diverse molecular structures, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
31411-98-0 |
|---|---|
Molecular Formula |
Cl5Si2 |
Molecular Weight |
233.4 g/mol |
InChI |
InChI=1S/Cl5Si2/c1-6(2)7(3,4)5 |
InChI Key |
VEYJKODKHGEDMC-UHFFFAOYSA-N |
Canonical SMILES |
[Si]([Si](Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















